molecular formula C12H17N5 B13941654 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine CAS No. 60560-31-8

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine

Katalognummer: B13941654
CAS-Nummer: 60560-31-8
Molekulargewicht: 231.30 g/mol
InChI-Schlüssel: YCIUNWKLRAIFJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a cyano group, a pyridine ring, and a guanidine moiety.

Vorbereitungsmethoden

The synthesis of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutan-2-amine with 4-cyanopyridine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process.

Analyse Chemischer Reaktionen

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

60560-31-8

Molekularformel

C12H17N5

Molekulargewicht

231.30 g/mol

IUPAC-Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-5-7-14-8-6-10/h5-8H,4H2,1-3H3,(H2,14,15,16,17)

InChI-Schlüssel

YCIUNWKLRAIFJN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)N=C(NC#N)NC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.